molecular formula C14H19N2O7P B1200566 alpha-Ribazole-5'-phosphate CAS No. 975-91-7

alpha-Ribazole-5'-phosphate

Cat. No. B1200566
CAS RN: 975-91-7
M. Wt: 358.28 g/mol
InChI Key: ZMRGXEJKZPRBPJ-SYQHCUMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-Phospho-a-D-ribosyl)-5, 6-dimethylbenzimidazole, also known as alpha-ribazole-5'-p or 5, 6-dimethyl-1-alpha-D-ribofuranosylbenzimidazole 5'-phosphate, belongs to the class of organic compounds known as benzimidazole ribonucleosides and ribonucleotides. These are nucleosides with a structure that consists of an imidazole moiety of benzimidazole is N-linked to a ribose (or deoxyribose). Nucleotides have a phosphate group linked to the C5 carbon of the ribose (or deoxyribose) moiety. N1-(5-Phospho-a-D-ribosyl)-5, 6-dimethylbenzimidazole is slightly soluble (in water) and a moderately acidic compound (based on its pKa). N1-(5-Phospho-a-D-ribosyl)-5, 6-dimethylbenzimidazole can be converted into alpha-ribazole.
Alpha-ribazole 5'-phosphate is a ribose monophosphate, a 1-ribosylbenzimidazole and a dimethylbenzimidazole. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from an alpha-ribazole. It is a conjugate acid of an alpha-ribazole 5'-phosphate(2-).

properties

CAS RN

975-91-7

Product Name

alpha-Ribazole-5'-phosphate

Molecular Formula

C14H19N2O7P

Molecular Weight

358.28 g/mol

IUPAC Name

[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1

InChI Key

ZMRGXEJKZPRBPJ-SYQHCUMBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Other CAS RN

975-91-7

physical_description

Solid

synonyms

alpha-ribazole-5'-P
N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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